![molecular formula C13H11N3O5 B14204037 4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid CAS No. 922712-68-3](/img/structure/B14204037.png)
4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydroxy group, a nitrophenyl group, and a hydrazinyl group attached to a benzoic acid core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-nitrophenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature to ensure the complete formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of raw materials, precise control of reaction conditions, and the use of advanced techniques such as chromatography to isolate and purify the final product. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of 4-oxo-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid.
Reduction: Formation of 4-hydroxy-3-[2-(2-aminophenyl)hydrazinyl]benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the nitrophenyl group may participate in redox reactions, generating reactive oxygen species that can induce cellular damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-nitrophenylacetic acid: Similar in structure but with an acetic acid group instead of a benzoic acid group.
4-Hydroxy-3-methoxybenzaldehyde: Contains a methoxy group instead of a nitrophenyl group.
4-Hydroxy-3-[2-(2-aminophenyl)hydrazinyl]benzoic acid: A reduced form of the original compound with an amine group instead of a nitro group.
Uniqueness
4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both a hydroxy and a nitrophenyl group allows for diverse chemical modifications and applications in various fields of research .
Propriétés
Numéro CAS |
922712-68-3 |
|---|---|
Formule moléculaire |
C13H11N3O5 |
Poids moléculaire |
289.24 g/mol |
Nom IUPAC |
4-hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C13H11N3O5/c17-12-6-5-8(13(18)19)7-10(12)15-14-9-3-1-2-4-11(9)16(20)21/h1-7,14-15,17H,(H,18,19) |
Clé InChI |
GQRMKYVMZAFTCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NNC2=C(C=CC(=C2)C(=O)O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


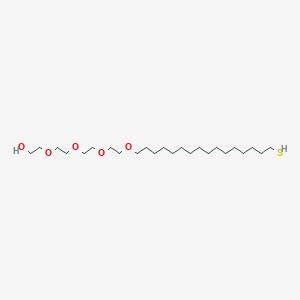
![Methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate](/img/structure/B14203969.png)
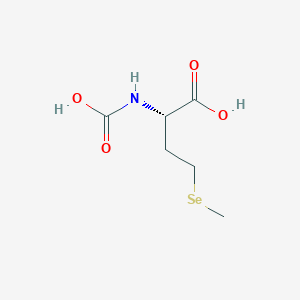
![N-[(3-Bromophenyl)(cyano)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14203980.png)
![Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203987.png)

![1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-](/img/structure/B14203993.png)
![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
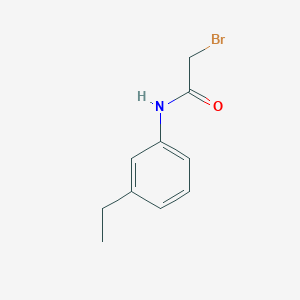
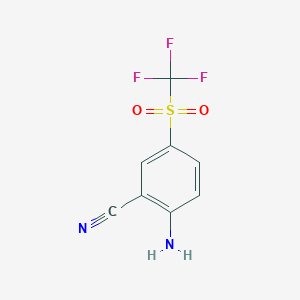
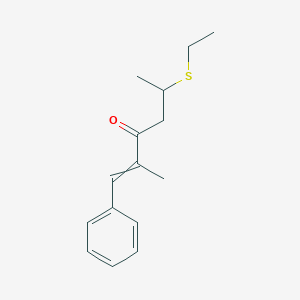
![Phenol, 2-[(1-phenylpropyl)amino]-](/img/structure/B14204027.png)
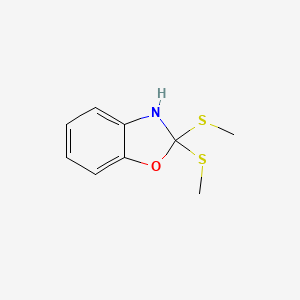
![1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14204031.png)
